1-propyl-1H-indol-4-amine
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Overview
Description
1-Propyl-1H-indol-4-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . The indole nucleus is a core structure in many bioactive molecules, making it a crucial target for synthetic and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propyl-1H-indol-4-amine can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . Another method includes the Nenitzescu reaction, which uses inexpensive starting materials and is scalable for large-scale synthesis .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the Fischer indole synthesis for higher yields and purity. This process may include the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-1H-indol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the indole ring, leading to the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are frequently employed.
Major Products Formed: The major products formed from these reactions include various substituted indoles, which can exhibit different biological activities and properties .
Scientific Research Applications
1-Propyl-1H-indol-4-amine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-propyl-1H-indol-4-amine involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors, influencing biological processes such as neurotransmission and enzyme activity . The compound’s effects are mediated through its ability to modulate these pathways, leading to various physiological responses .
Comparison with Similar Compounds
Tryptophan: An essential amino acid with an indole nucleus, involved in protein synthesis and neurotransmitter production.
Serotonin: A neurotransmitter derived from tryptophan, playing a crucial role in mood regulation.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness: 1-Propyl-1H-indol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group at the nitrogen atom differentiates it from other indole derivatives, influencing its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C11H14N2 |
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Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-propylindol-4-amine |
InChI |
InChI=1S/C11H14N2/c1-2-7-13-8-6-9-10(12)4-3-5-11(9)13/h3-6,8H,2,7,12H2,1H3 |
InChI Key |
AVHJIOTXTWGAED-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC2=C(C=CC=C21)N |
Origin of Product |
United States |
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